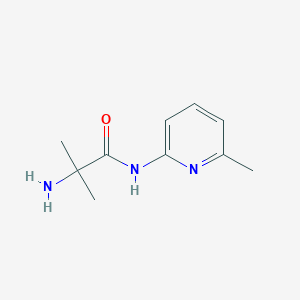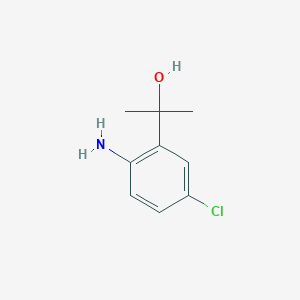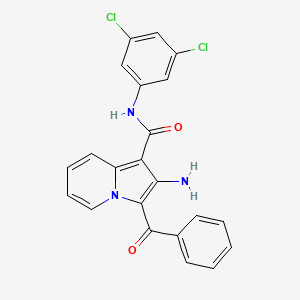![molecular formula C17H14N6OS B2927790 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448129-99-4](/img/structure/B2927790.png)
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of double bonds. The presence of nitrogen and sulfur atoms could introduce some interesting electronic properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the pyridine ring is often involved in substitution reactions .Applications De Recherche Scientifique
Flavor and Fragrance Industry
This compound has been identified for its potential use in the flavor and fragrance industry. It imparts a cooling sensation, which can be valuable in creating new sensory experiences in consumables and personal care products .
Anti-Fibrosis Therapeutics
Derivatives of this compound have shown promising anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells and found to inhibit the expression of collagen, suggesting potential as novel anti-fibrotic drugs .
Organophotocatalysis
The benzo[c][1,2,5]thiadiazole core is being explored for its use as a visible-light organophotocatalyst. This application could revolutionize the field of photoredox catalysis, which is pivotal in organic synthesis and material science .
Anticancer Agents
New boron-based benzothiadiazoles, which include derivatives of the compound , are being synthesized as potential hypoxia inhibitors. These compounds could play a significant role in the development of new anticancer therapies .
Medicinal Chemistry
The pyridin-2-yl and pyrazol-1-yl moieties present in the compound are known to be privileged structures in medicinal chemistry. They are part of compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .
Synthetic Chemistry
The compound serves as a building block in the synthesis of various heterocyclic compounds. Its derivatives are used to create libraries of novel compounds with potential biological activities, which is a crucial aspect of drug discovery and development .
Fluorescent Sensors
Due to its electron donor-acceptor properties, the compound can be utilized in the design of fluorescent sensors. These sensors can detect changes in the environment or the presence of specific molecules, which is essential in analytical chemistry and diagnostics .
Pharmaceutical Development
Compounds containing the pyridin-2-yl moiety, such as the one analyzed, are part of pharmaceutical molecules with significant therapeutic value. They are involved in the development of drugs with varied medicinal applications, including antibacterial and antiviral treatments .
Orientations Futures
Mécanisme D'action
Target of Action
Thiadiazole derivatives have been associated with various molecular targets such as carbonic anhydrase, abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase ii .
Mode of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the btz group . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been researched for photocatalytic applications .
Pharmacokinetics
The compound’s high fluorescence performance and stability suggest that it may have favorable bioavailability .
Result of Action
It is known that benzo[c][1,2,5]thiadiazole-based compounds have been used as fluorescent sensors for selective sensing of primary aromatic amines among various amines .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound exhibits high stability and fluorescence performance, suggesting that it may retain its activity under a range of conditions . .
Propriétés
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c24-17(12-4-5-15-16(11-12)22-25-21-15)19-8-10-23-9-6-14(20-23)13-3-1-2-7-18-13/h1-7,9,11H,8,10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRZYEYKBFLFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2927710.png)
![N-(3-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2927712.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B2927716.png)
![[2-Methoxy-5-(methoxymethyl)pyridin-3-yl]methanol](/img/structure/B2927719.png)
![3-cyclopropyl-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927720.png)


![3-[(3-Methyl-1-piperidinyl)methyl]pyridine](/img/structure/B2927726.png)

